Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Piperidine
The target compound exhibits a computed XLogP3‑AA value of 4.5, indicating high lipophilicity that facilitates passive diffusion across biological membranes [1]. In contrast, unsubstituted piperidine has an XLogP of only 0.80, reflecting a ~3.7 log unit difference that drastically reduces its CNS permeability [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | Unsubstituted piperidine: XLogP = 0.80 |
| Quantified Difference | ΔLogP = +3.7 |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved blood-brain barrier penetration, making this compound a superior starting point for CNS drug discovery programs.
- [1] PubChem. Compound Summary for CID 58266337, 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine. Computed Properties: XLogP3-AA = 4.5. National Center for Biotechnology Information. View Source
- [2] PlantaE DB. Piperidine: XLogP = 0.80. Retrieved 2026-04-22. View Source
